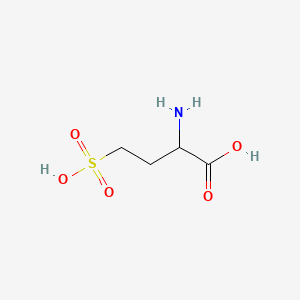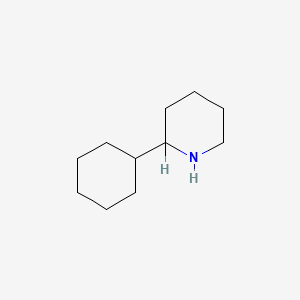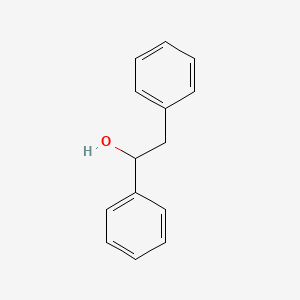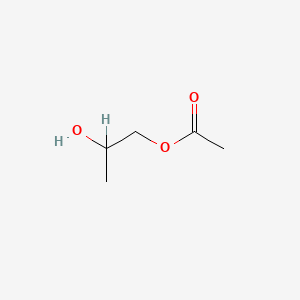
2,5-Dimethyl-1,3,4-thiadiazole
概要
説明
2,5-Dimethyl-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C4H6N2S. It is part of the thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
作用機序
Target of Action
1,3,4-thiadiazole derivatives, a broader class of compounds to which 2,5-dimethyl-1,3,4-thiadiazole belongs, have been reported to interact with various biological targets with distinct affinities .
Mode of Action
It’s known that 1,3,4-thiadiazoles undergo several reactions such as electrophilic and nucleophilic . Nucleophilic attack takes place at positions 2 and 5, while electrophilic substitution reactions take place by replacing–CH= with –N= .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to display a broad spectrum of biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles also allows these compounds to cross cellular membranes .
Result of Action
1,3,4-thiadiazole derivatives have been reported to display a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .
Action Environment
The stability of this compound is indicated by its storage temperature range of 2-30°c .
生化学分析
Biochemical Properties
2,5-Dimethyl-1,3,4-thiadiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as ketohexokinase and glucocorticoid receptors . These interactions are crucial as they can influence the metabolic pathways and regulatory mechanisms within cells. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, certain derivatives of 1,3,4-thiadiazole have demonstrated pro-apoptotic and cell cycle arrest properties in cancer cells . This indicates that this compound can potentially alter cell function by inducing apoptosis and affecting the cell cycle.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with CDK1, a crucial enzyme in cell cycle regulation . This interaction can result in the inhibition of CDK1 activity, thereby affecting cell division and proliferation. Additionally, changes in gene expression have been observed, further highlighting its impact at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s stability at different temperatures and its degradation products can affect its efficacy and safety in in vitro and in vivo studies . Long-term exposure to this compound has been associated with sustained changes in cellular functions, indicating its potential for chronic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial activity . At higher doses, toxic or adverse effects can be observed. For instance, high doses of this compound have been associated with toxicity in animal models, highlighting the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it has been shown to affect the metabolic flux and levels of metabolites in certain pathways . These interactions can influence the overall metabolic balance within cells, thereby affecting their function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical processes and can determine its efficacy in therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine yields the desired thiadiazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions under controlled conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: 2,5-Dimethyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiadiazoles
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,5-Dimethyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable scaffold for drug development
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases, including cancer and infectious diseases
Industry: The compound is used in the production of lubricants, agrochemicals, and other industrial products.
類似化合物との比較
2,5-Dimethyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives:
特性
IUPAC Name |
2,5-dimethyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGICFGPUAVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067315 | |
| Record name | 1,3,4-Thiadiazole, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27464-82-0 | |
| Record name | 2,5-Dimethyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27464-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027464820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylthiadiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Thiadiazole, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazole, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-1,3,4-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRM8GDW64Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-dimethyl-1,3,4-thiadiazole?
A1: this compound has a molecular formula of C4H6N2S and a molecular weight of 114.18 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have used various spectroscopic techniques to characterize this compound. This includes 14N nuclear quadrupole resonance [], infrared (IR) spectroscopy, electronic spectroscopy, mass spectrometry, and 1H NMR spectroscopy []. These techniques provide information about the compound's structure, bonding, and electronic properties.
Q3: How can this compound be synthesized?
A3: Several synthetic routes have been explored for this compound. One approach involves reacting this compound with aromatic carboxylic acid esters in the presence of sodium hydride, leading to the formation of phenacyl-1,3,4-thiadiazoles []. Another method involves using a Knoevenagel condensation reaction with this compound and mono- and dialdehydes from the benzene and thiophene series [].
Q4: What is known about the reactivity of this compound?
A4: Research indicates that this compound undergoes lateral lithiation with n-butyllithium, yielding the corresponding acetic acid derivative upon carboxylation []. This reactivity highlights the potential of this compound as a building block for more complex molecules.
Q5: Can this compound be used to synthesize polymers?
A5: Yes, this compound has been employed as a monomer in the synthesis of poly(1,3,4-thiadiazol-2,5-ylenvinylenarylenvinylene)s. These polymers are created through Knoevenagel condensation reactions with various aromatic aldehydes [].
Q6: What are the potential applications of poly(1,3,4-thiadiazol-2,5-ylenvinylenarylenvinylene)s?
A6: These polymers have been investigated for their electrical conductivity and thermostability, suggesting potential applications in organic electronics and materials science [].
Q7: Have any computational chemistry studies been performed on this compound?
A7: Yes, Density Functional Theory (DFT) calculations have been used to evaluate the HOMO and LUMO energies, and thermodynamics of this compound and its derivatives []. These calculations provide insights into the electronic properties and reactivity of these compounds.
Q8: What is known about the structure-activity relationship (SAR) of this compound derivatives?
A8: Studies have shown that modifying the substituents on the thiadiazole ring can significantly impact the compound's activity, potency, and selectivity. For example, introducing specific functional groups can influence the compound's interaction with biological targets, ultimately affecting its biological activity [].
Q9: Has this compound been investigated for any biological activity?
A9: Yes, derivatives of this compound have been explored for potential fungicidal and herbicidal properties []. These studies highlight the potential of this chemical scaffold for developing new agrochemicals.
Q10: Can this compound be used to create macroscopic materials?
A10: Yes, researchers have successfully synthesized a covalent organic framework (COF) aerogel using a this compound building block []. This aerogel exhibits desirable properties like low density, excellent mechanical properties, thermal insulation, and flame retardancy.
Q11: What makes the this compound-derived COF aerogel unique?
A11: This aerogel is unique due to its three-dimensional sponge-like architecture and nitrogen-containing heterocyclic framework, contributing to its outstanding material properties [].
Q12: Does the this compound-derived COF aerogel have any other notable applications?
A12: Beyond its impressive material properties, the aerogel also demonstrates efficient photocatalytic hydrogen evolution activity in its powdered form. This activity arises from its superhydrophilicity and suitable optical properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















